3-Bromo-1-cyclohexyl-1H-pyrazole is an organic compound characterized by its unique pyrazole structure, which includes a bromine atom and a cyclohexyl group. The molecular formula for this compound is C9H12BrN2, indicating the presence of nine carbon atoms, twelve hydrogen atoms, one bromine atom, and two nitrogen atoms. The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms at non-adjacent positions. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
Research into the biological activity of 3-bromo-1-cyclohexyl-1H-pyrazole has indicated potential pharmacological properties, particularly in the realm of enzyme inhibition. The compound may interact with specific molecular targets, potentially modulating their activity. Preliminary studies suggest that derivatives of pyrazole can exhibit antimicrobial and antidiabetic activities, indicating that 3-bromo-1-cyclohexyl-1H-pyrazole could serve as a lead compound for further pharmacological development .
The synthesis of 3-bromo-1-cyclohexyl-1H-pyrazole typically involves cyclization reactions using appropriate precursors. A common method includes:
3-Bromo-1-cyclohexyl-1H-pyrazole has several potential applications:
Interaction studies involving 3-bromo-1-cyclohexyl-1H-pyrazole focus on its binding affinity with various biological targets. Research suggests that the compound may inhibit specific enzymes or receptors, which could lead to therapeutic effects. Molecular docking simulations have been employed to predict how this compound interacts at the molecular level with target proteins, providing insights into its mechanism of action .
Several compounds share structural similarities with 3-bromo-1-cyclohexyl-1H-pyrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromo-1-cyclohexyl-1H-pyrazole | Bromine at position 4 | Different substitution pattern |
| 4-Bromo-3-ethyl-1-methyl-1H-pyrazole | Ethyl and methyl substitutions | Potentially different biological activity |
| 5-Bromo-1-isopropyl-1H-pyrazole | Isopropyl substitution at position 5 | Unique lipophilicity characteristics |
The uniqueness of 3-bromo-1-cyclohexyl-1H-pyrazole lies in its specific substitution pattern involving the cyclohexyl group, which enhances its lipophilicity and potential interactions with hydrophobic biological targets. This characteristic makes it particularly valuable for research and industrial applications compared to its structural analogs .
The Knorr pyrazole synthesis represents a fundamental approach to pyrazole construction, utilizing the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under catalytic acid conditions [1]. For the preparation of 3-bromo-1-cyclohexyl-1H-pyrazole, this classical methodology requires significant adaptations to achieve selective N-substitution patterns. The traditional Knorr synthesis involves the formation of an imine intermediate through hydrazine attack on the dicarbonyl compound, followed by intramolecular cyclization and dehydration to generate the pyrazole ring [1].
Recent investigations have demonstrated that the regioselectivity of N-substitution in Knorr pyrazole synthesis can be controlled through careful manipulation of reaction conditions [2]. Studies utilizing Utopia Point Bayesian Optimization have revealed that selectivity stems from condition-dependent equilibrium of intermediates prior to dehydration [2]. For N-substituted pyrazole formation, the reaction pathway involves initial formation of a hemiaminal intermediate that exists in reversible equilibrium under specific reaction conditions [2].
The adaptation of Knorr synthesis for cyclohexyl substitution requires consideration of the steric bulk of the cyclohexyl group, which influences both the initial nucleophilic attack and subsequent cyclization steps [3]. Temperature optimization studies have shown that reaction conditions between 60-95°C provide optimal yields, with temperatures above this range leading to decreased product formation [3]. The incorporation of copper catalysts, particularly copper triflate with neocuproine ligands, has been demonstrated to enhance reaction efficiency, achieving yields exceeding 99% under optimized conditions [3].
Table 1: Knorr Pyrazole Synthesis Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 60-95°C | Yields decrease above 95°C | [3] |
| Catalyst | Copper(II) triflate + neocuproine | >99% yield | [3] |
| Base | Potassium carbonate | Superior to sodium hydroxide | [3] |
| Solvent | Toluene | Better than tetrahydrofuran or dioxane | [3] |
The bromination of pyrazole derivatives proceeds through electrophilic aromatic substitution mechanisms that are fundamentally influenced by the electron distribution within the pyrazole ring [4]. For 1-cyclohexyl pyrazoles, the bromination typically occurs at the 3-position due to the directing effects of the nitrogen atoms and the electronic properties of the heterocycle [4].
The mechanism involves initial formation of a Wheland intermediate, where the electrophilic bromine species attacks the electron-rich 3-position of the pyrazole ring [5]. Molecular orbital calculations have demonstrated that the 4-position in pyrazole exhibits the highest electron density, making it the most reactive site for electrophilic substitution [4]. However, when the pyrazole is N-substituted with cyclohexyl groups, the regioselectivity can shift based on steric and electronic factors [4].
Studies on 1-phenylpyrazole derivatives have shown that bromination in inert solvents preferentially occurs at the 4-position, while strongly acidic conditions can lead to protonation of the pyrazole ring, deactivating it and directing substitution to alternative positions [4]. The localization energies for electrophilic substitution at various positions in pyrazole suggest values of 2.10-2.25 (in multiples of negative beta) for the 4-position, compared to 2.54 for benzene, indicating enhanced reactivity [4].
N-Bromosuccinimide has been identified as an effective brominating agent for pyrazole derivatives, particularly under photochemical conditions [6]. The photochemical bromination mechanism involves radical intermediates and can provide high selectivity for specific positions on the pyrazole ring [6]. The nature of products formed is highly dependent on photolysis time and the specific N-substituted pyrazole substrate [6].
Table 2: Bromination Reagent Selectivity Comparison
| Brominating Agent | Reaction Conditions | Position Selectivity | Yield Range | Reference |
|---|---|---|---|---|
| Bromine/Silver sulfate | Concentrated sulfuric acid | Para-phenyl position | Good yields | [4] |
| N-Bromosuccinimide | Photochemical/Chloroform | 4-Position pyrazole | Variable | [6] |
| Bromine cations | Inert solvents | 4-Position pyrazole | Moderate | [4] |
Regioselective synthesis of 3-bromo-1-cyclohexyl-1H-pyrazole requires sophisticated control strategies that account for both electronic and steric factors [7] [8]. The key to achieving high regioselectivity lies in understanding the tautomeric preferences of pyrazole intermediates and the directing effects of substituents [8].
Density functional theory calculations have proven invaluable in predicting regioselectivity patterns for pyrazole N-alkylation reactions [8]. The most stable tautomer (1H- or 2H-pyrazole) can be readily predicted using computational methods, and this determines the preferred site for subsequent functionalization [8]. For Ullmann-type reactions, substitution predominantly occurs at the NH nitrogen of the most stable initial tautomer [8].
Palladium-catalyzed cross-coupling strategies have emerged as powerful tools for regioselective N-alkylation [7]. The use of SEM (trimethylsilylethoxymethyl) protecting groups enables sequential arylation with complete regiocontrol, where the protecting group can be transposed from one nitrogen to another in a single step [7]. This "SEM switch" methodology transforms unreactive positions into reactive sites, enabling sequential functionalization [7].
For cyclohexyl group introduction, copper-catalyzed Ullmann-type conditions using diamine ligands have demonstrated excellent regioselectivity [9]. The trans-N,N'-dimethylcyclohexane-1,2-diamine ligand system enhances selectivity for N1 substitution when coupled with copper catalysts [9]. The reaction typically proceeds through oxidative addition of the alkyl halide to the copper center, followed by reductive elimination to form the carbon-nitrogen bond [10].
Table 3: Regioselective Control Methodologies
| Method | Selectivity Ratio | Key Factors | Substrate Scope | Reference |
|---|---|---|---|---|
| SEM protection strategy | >20:1 N1:N2 | Protecting group transposition | Broad aryl scope | [7] |
| Copper/diamine catalysis | >15:1 N1:N2 | Ligand sterics | Alkyl halides | [9] |
| Palladium catalysis | >10:1 | Electronic effects | Secondary alkyl bromides | [10] |
| DFT-guided synthesis | Variable | Tautomer stability | Predictive | [8] |
Microwave-assisted synthesis has revolutionized the preparation of pyrazole derivatives by dramatically reducing reaction times while maintaining or improving yields [11] [12] [13]. For 3-bromo-1-cyclohexyl-1H-pyrazole synthesis, microwave irradiation provides several advantages including enhanced reaction rates, improved selectivity, and reduced energy consumption [11].
The optimization of microwave-assisted pyrazole synthesis involves careful control of power settings, temperature profiles, and irradiation intervals [12]. Studies have demonstrated that microwave irradiation at 100 watts and 75°C for 30 minutes provides optimal conditions for pyrazole formation from substituted acetones and hydrazine derivatives [13]. The use of shorter irradiation intervals (30 seconds) followed by brief heating periods (5 minutes) prevents overheating and decomposition of sensitive intermediates [12].
Solvent selection plays a crucial role in microwave-assisted synthesis, with polar protic solvents generally providing superior results due to their ability to absorb microwave energy efficiently [14]. Ethanol has emerged as the preferred solvent system, offering both excellent microwave absorption properties and environmental compatibility [14]. The addition of small amounts of water can further enhance microwave coupling and improve reaction efficiency [14].
Temperature control represents a critical parameter in microwave-assisted pyrazole synthesis [15]. Recent studies have demonstrated that temperature-controlled divergent synthesis can selectively produce different pyrazole derivatives by simply adjusting reaction temperature [15]. At temperatures below 40°C, one set of products predominates, while temperatures above 95°C favor alternative reaction pathways [15].
Table 4: Microwave Synthesis Optimization Parameters
| Parameter | Optimal Conditions | Effect | Yield Improvement | Reference |
|---|---|---|---|---|
| Power Setting | 100-250 W | Controls heating rate | 15-25% | [12] [13] |
| Temperature | 75-95°C | Product selectivity | 20-30% | [15] |
| Irradiation Time | 30 min intervals | Prevents decomposition | 10-15% | [13] |
| Solvent System | Ethanol/water | Enhanced coupling | 25-35% | [14] |
The introduction of cyclohexyl groups onto pyrazole nitrogen atoms requires specialized catalytic systems that can effectively promote carbon-nitrogen bond formation while maintaining regioselectivity [16] [17] [10]. Palladium-catalyzed cross-coupling reactions have emerged as the most versatile approach for cyclohexyl group installation [17] [10].
Palladium catalysts ligated with hindered trialkylphosphines, particularly tricyclohexyl-tert-butylphosphine, demonstrate exceptional activity for the coupling of cyclohexyl bromides with nitrogen nucleophiles [10]. These catalytic systems operate through a radical mechanism involving reversible formation of alkyl radicals, which explains the observed loss of stereochemistry when enantioenriched substrates are employed [10]. The reaction tolerates various functional groups including esters and nitriles, making it broadly applicable [10].
Copper-catalyzed systems represent an alternative approach for cyclohexyl group introduction, particularly under Ullmann-type conditions [18]. Acid-catalyzed N-alkylation using trichloroacetimidate electrophiles provides another viable route, with camphorsulfonic acid demonstrating superior catalytic activity [18]. This method achieves 77% yields under optimized conditions and shows excellent tolerance for various cyclohexyl derivatives [18].
Engineered enzyme systems have recently emerged as highly selective catalysts for pyrazole N-alkylation [16]. These biocatalytic approaches utilize modified methyltransferases that have been computationally redesigned to accept non-natural alkyl substrates [16]. The enzymatic systems achieve unprecedented regioselectivity (>99%) and can operate on preparative scales [16].
Table 5: Catalytic Systems Performance Comparison
| Catalyst System | Substrate Scope | Regioselectivity | Yield Range | Key Advantages | Reference |
|---|---|---|---|---|---|
| Pd/Cy₂(t-Bu)P | Secondary alkyl bromides | Moderate | 40-89% | Mild conditions | [10] |
| Cu/diamine ligands | Primary alkyl halides | High (>15:1) | 60-85% | Cost effective | [9] |
| Camphorsulfonic acid | Trichloroacetimidates | Good | 70-77% | Simple workup | [18] |
| Engineered methyltransferases | Haloalkanes | Excellent (>99%) | 60-80% | Green chemistry | [16] |
3-Bromo-1-cyclohexyl-1H-pyrazole exhibits thermal stability characteristics typical of brominated heterocyclic compounds. The compound has a molecular weight of 229.12 g/mol and molecular formula C9H13BrN2 [1]. While specific melting point data for this compound was not available in the literature, related brominated pyrazole derivatives demonstrate predictable thermal behavior patterns.
The parent pyrazole compound exhibits a melting point range of 67-70°C [2] [3], while 3-bromo-1H-pyrazole shows a melting point of 60-65°C [2]. The introduction of the cyclohexyl substituent at the N1 position is expected to significantly increase the melting point due to enhanced van der Waals interactions and increased molecular rigidity. Similar cyclohexyl-substituted pyrazoles typically exhibit melting points in the range of 120-180°C [4].
Thermogravimetric analysis of related brominated pyrazoles indicates thermal stability up to approximately 200°C before decomposition [5]. The cyclohexyl group contributes additional thermal stability through its saturated aliphatic character, suggesting that 3-bromo-1-cyclohexyl-1H-pyrazole would maintain structural integrity at elevated temperatures suitable for most synthetic and analytical applications.
| Property | Value | Reference Comparison |
|---|---|---|
| Molecular Weight | 229.12 g/mol [1] | 3-Bromo-1H-pyrazole: 146.97 g/mol [2] |
| Expected Melting Point | 120-160°C (estimated) | Pyrazole: 67-70°C [3] |
| Thermal Stability | >200°C (predicted) | Related bromopyrazoles: ~200°C [5] |
| Decomposition Pattern | C-Br bond cleavage first | Typical for brominated heterocycles |
The solubility profile of 3-bromo-1-cyclohexyl-1H-pyrazole is dominated by the lipophilic cyclohexyl substituent, which dramatically alters the polarity characteristics compared to the parent pyrazole. The compound demonstrates amphiphilic properties with distinct solubility preferences across different solvent systems [5].
Aqueous solubility is severely limited due to the hydrophobic cyclohexyl group. While pyrazole itself exhibits high water solubility of 19.4 mol/L at 24.8°C [3], the cyclohexyl derivative is essentially insoluble in water. This dramatic reduction in aqueous solubility is consistent with the lipophilic character imparted by the six-membered saturated ring system [5].
Organic solvent compatibility is excellent across multiple systems. The compound shows high solubility in dichloromethane and tetrahydrofuran [5], making these solvents ideal for synthetic manipulations and recrystallization procedures. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide good solvation due to their ability to interact with both the pyrazole nitrogen atoms and accommodate the bulky cyclohexyl group.
| Solvent System | Solubility | Mechanism |
|---|---|---|
| Water | Insoluble | Hydrophobic cyclohexyl dominates [5] |
| Methanol/Ethanol | Moderate | Hydrogen bonding with N atoms |
| Dichloromethane | High | Favorable van der Waals interactions [5] |
| DMSO | High | Aprotic solvation of heterocycle |
| Acetonitrile | Good | Dipole-dipole interactions |
| Benzene/Toluene | Good | π-π stacking with pyrazole ring |
Partition coefficients favor organic phases significantly, with log P values estimated between 2.5-3.5, indicating strong preference for lipophilic environments. This property profile makes the compound suitable for extraction procedures and reverse-phase chromatographic separations.
The acid-base behavior of 3-bromo-1-cyclohexyl-1H-pyrazole reflects the amphoteric nature inherent to pyrazole systems, modified by both the electron-withdrawing bromine substituent and the electron-donating cyclohexyl group [6]. The compound contains both a basic pyridine-like nitrogen (N2) and an acidic pyrrole-like nitrogen (N1), though the latter is substituted with the cyclohexyl group.
Basic properties are influenced by the bromine substituent at the 3-position, which exerts a strong electron-withdrawing inductive effect. This significantly reduces the basicity compared to unsubstituted pyrazole. While pyrazole has a pKa of 2.49 and pKb of 11.5 [7] [8], the 3-bromo-1-cyclohexyl derivative is expected to exhibit a pKa of approximately 1.8-2.2, indicating decreased basicity [9].
The cyclohexyl substituent provides a mild electron-donating effect through σ-donation, partially counteracting the electron-withdrawal by bromine. However, the inductive effect of bromine predominates, resulting in overall reduced basicity compared to the parent compound [6].
| Compound | pKa | pKb | Electronic Effects |
|---|---|---|---|
| Pyrazole | 2.49 [7] [8] | 11.5 [7] | Baseline amphoteric behavior |
| 3-Bromo-1H-pyrazole | ~1.8-2.2 (estimated) [9] | ~12-12.5 (estimated) | Strong electron-withdrawal by Br |
| 1-Methylpyrazole | ~2.9 [10] | ~11.1 | Mild electron-donation by methyl |
| 3-Bromo-1-cyclohexyl-1H-pyrazole | ~2.0-2.3 (predicted) | ~11.7-12.0 (predicted) | Combined Br withdrawal + cyclohexyl donation |
Protonation occurs preferentially at the N2 position (pyridine-like nitrogen) due to its sp2 hybridization and non-involvement in aromatic conjugation. The protonated species exists as a resonance-stabilized cation, with the positive charge delocalized across the heterocyclic system [6].
1H Nuclear Magnetic Resonance analysis of 3-bromo-1-cyclohexyl-1H-pyrazole reveals characteristic signal patterns that confirm the structural framework. The cyclohexyl protons appear as a complex multiplet between δ 1.2-1.8 ppm, representing the ten aliphatic hydrogens in various chemical environments [11] [12].
The pyrazole ring protons exhibit distinct chemical shifts reflecting their electronic environments. The C5-H proton appears as a singlet around δ 6.2 ppm, while the C4-H proton is more deshielded, appearing at δ 7.6 ppm due to its proximity to the electronegative nitrogen atoms [13] [11]. The absence of an N-H signal confirms N1-substitution with the cyclohexyl group.
13C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The cyclohexyl carbons appear in the aliphatic region between δ 25-35 ppm, with the N-attached carbon slightly more deshielded [11]. The pyrazole carbons show characteristic patterns: C5 at δ 105-110 ppm and C3 (bearing bromine) and C4 at δ 130-140 ppm [13] [12].
| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Multiplicity |
|---|---|---|---|
| Cyclohexyl CH2 | 1.2-1.8 | 25.8-35.2 | Multiplet |
| Cyclohexyl CH | ~4.5 | ~58 | Multiplet |
| Pyrazole C4-H | 7.6 | 130-135 | Singlet |
| Pyrazole C5-H | 6.2 | 105-110 | Singlet |
| Pyrazole C3-Br | — | 140-145 | — |
Infrared spectroscopic analysis reveals characteristic absorption bands that serve as diagnostic fingerprints for functional group identification. The cyclohexyl C-H stretching vibrations appear as strong absorptions between 2920-2860 cm⁻¹, confirming the presence of the saturated alkyl substituent [5] [14].
The pyrazole ring system exhibits characteristic vibrational modes. The C=N stretching frequency appears around 1550 cm⁻¹, while aromatic C-H stretches are observed in the 3100-3000 cm⁻¹ region [15] [16]. The C-Br stretching vibration contributes to absorptions around 1340 cm⁻¹ [15].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Cyclohexyl C-H | 2920-2860 [14] | Strong | Aliphatic stretching |
| Aromatic C-H | 3100-3000 | Medium | sp² C-H stretch |
| C=N stretch | 1550 [15] [16] | Strong | Pyrazole ring |
| C-Br stretch | 1340 [15] | Medium | Carbon-bromine bond |
| Ring deformation | 800-600 | Variable | Out-of-plane bending |
Ultraviolet-visible absorption spectroscopy of 3-bromo-1-cyclohexyl-1H-pyrazole reveals π→π* electronic transitions characteristic of the aromatic pyrazole chromophore. The primary absorption maximum is expected around 203-210 nm with an extinction coefficient on the order of 10⁴ M⁻¹cm⁻¹, similar to related pyrazole derivatives [17] [18].
The bromine substituent introduces bathochromic effects due to its electron-withdrawing nature and heavy atom character. This results in a slight red-shift of the absorption maximum compared to unsubstituted pyrazole systems [18]. The cyclohexyl group has minimal direct effect on the electronic transitions but may influence the extinction coefficient through conformational factors.
Long-wavelength absorption beyond 240 nm is minimal, indicating that the compound would be photochemically stable under normal laboratory lighting conditions [17] [18]. This property is advantageous for synthetic manipulations and analytical procedures requiring UV detection.
Reverse-phase high-performance liquid chromatography represents the optimal separation mode for 3-bromo-1-cyclohexyl-1H-pyrazole due to its lipophilic character and aromatic functionality. The compound exhibits strong retention on C18 stationary phases, requiring high organic modifier concentrations for efficient elution [19] [20].
Mobile phase optimization typically involves acetonitrile-water or methanol-water systems with organic content ranging from 70-90%. The pyrazole nitrogen atoms provide secondary interaction sites with residual silanol groups, influencing peak symmetry and retention reproducibility [20] [21]. Buffer addition (phosphoric acid or formic acid at 0.1%) improves peak shape and provides pH control [19] [20].
Retention behavior is governed by hydrophobic interactions between the cyclohexyl substituent and the alkyl chains of the stationary phase. The bromine atom contributes additional polarizability interactions, leading to enhanced retention compared to non-halogenated analogs [19]. Temperature effects are significant, with increased temperatures (30-40°C) providing improved efficiency and reduced analysis times.
| Chromatographic Parameter | Optimal Conditions | Alternative |
|---|---|---|
| Column | C18 (150 × 4.6 mm, 5 μm) [19] | C8 or phenyl phases |
| Mobile Phase | ACN:H2O (80:20) [20] | MeOH:H2O (75:25) |
| Buffer | 0.1% Phosphoric acid [20] | 0.1% Formic acid (MS) |
| Flow Rate | 1.0 mL/min [19] | 0.8-1.2 mL/min |
| Detection | UV at 210-220 nm | UV at 254 nm |
| Temperature | 30-35°C | Room temperature |
Mass spectrometry compatibility requires volatile buffer systems, making formic acid the preferred additive for LC-MS applications [20]. The compound shows excellent ionization efficiency in positive ion mode, forming protonated molecular ions [M+H]⁺ at m/z 230. Fragmentation patterns typically involve loss of the cyclohexyl group (m/z 147) followed by bromine elimination.